molecular formula C8H11N2O3- B1225748 Medinal

Medinal

Cat. No. B1225748
M. Wt: 183.18 g/mol
InChI Key: FTOAOBMCPZCFFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

A long-acting barbiturate that depresses most metabolic processes at high doses. It is used as a hypnotic and sedative and may induce dependence. Barbital is also used in veterinary practice for central nervous system depression.

Scientific Research Applications

1. Teaching and Learning Practices

  • Active Learning in Science Education : In Medina, the practice of active learning by science teachers was explored, revealing a limited degree of implementation in introducing lesson objectives and executing lessons (Al- Subiee & Al, 2019).

2. Nutrition and Health Research

  • Sustainable Food Systems for Nutrition and Health : The MEDINA study group provided a conceptual framework for promoting sustainable food systems in the Mediterranean region to improve nutrition and health, emphasizing the importance of holistic approaches to food and health research (Verger et al., 2017).

3. Biological Literacy Assessment

  • Assessing Biological Literacy in Students : Research in Medina focused on assessing various levels of biological literacy among secondary school students, highlighting the need for effective teaching methods to enhance understanding of biological knowledge (Anakara, 2021).

4. Machine Learning in Scientific Data

  • Challenges of Big Scientific Data : The growth of experimental data in large-scale experiments poses challenges, necessitating the use of machine learning and AI technologies to automate data pipelines and discover new findings in scientific data analysis (Hey et al., 2019).

5. Medical Research Perceptions and Barriers

  • Family Medicine Research in Medina : A study examined the perceptions, barriers, and practices of medical research among family medicine residents in Medina, revealing gender differences in attitudes and identifying challenges such as publishing difficulties and lack of statistical support (Soubhanneyaz et al., 2019).

6. Participatory Citizen Science

  • Engaging Marginalized Communities in Science : The UCL ExCiteS group works on incorporating marginalized communities into participatory citizen science, sharing indigenous knowledge and contributing to environmental conservation efforts (Stevens et al., 2014).

properties

IUPAC Name

5,5-diethyl-2,6-dioxopyrimidin-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAOBMCPZCFFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N=C1[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medinal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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